(Iodomethyl)cyclopropane
Overview
Description
(Iodomethyl)cyclopropane, also known as cyclopropylmethyl iodide, is an organic compound with the molecular formula C₄H₇I. It is a colorless liquid that is used as an intermediate in organic synthesis. The compound is characterized by a cyclopropane ring attached to a methyl group, which is further bonded to an iodine atom.
Mechanism of Action
Target of Action
(Iodomethyl)cyclopropane primarily targets alkenes . Alkenes are unsaturated hydrocarbons that contain at least one carbon-carbon double bond. They play a crucial role in the formation of a variety of organic compounds, including cyclopropane structures .
Mode of Action
This compound interacts with its targets through a process known as cyclopropanation . This involves the addition of a carbene or carbenoid (a compound that behaves like a carbene) to a double bond in alkenes . In the case of this compound, it acts as a carbenoid, transferring a CH2 group to the double bond of an alkene to create a cyclopropane structure .
Biochemical Pathways
The biochemical pathway involved in this process is the cyclopropanation of alkenes . This pathway is significant in synthetic and pharmaceutical chemistry due to the unique structural and chemical properties of cyclopropane . Cyclopropane structures are present in numerous biological compounds and are usually essential for biological activities .
Result of Action
The result of this compound’s action is the formation of cyclopropane structures . These structures are highly reactive due to their strained nature, making them interesting synthetic targets . They are also found in numerous biological compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is known to be light-sensitive , which could affect its stability and efficacy. Additionally, it is incompatible with oxidizing agents , which could influence its reactivity and potential applications.
Biochemical Analysis
Biochemical Properties
(Iodomethyl)cyclopropane plays a significant role in biochemical reactions, particularly in the formation of cyclopropane rings. These rings are crucial in the synthesis of cyclopropane amino acids, which are known for their biological activity and stability . The compound interacts with enzymes such as dopa decarboxylase, which is involved in the treatment of Parkinson’s disease . Additionally, this compound can interact with various proteins and biomolecules, influencing their structure and function.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of cyclopropane rings in amino acids can lead to higher metabolic stability and new interactions with enzyme active sites or receptors . This compound can also impact the expression of genes involved in metabolic pathways, thereby altering cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form cyclopropane rings through radical-mediated cyclopropanation . This process is facilitated by the generation of iodomethyl radicals under visible light irradiation. These radicals can interact with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to form stable cyclopropane rings makes it a valuable tool in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
(Iodomethyl)cyclopropane can be synthesized through various methods. One common approach involves the reaction of cyclopropylmethanol with iodine and phosphorus trichloride. The reaction typically occurs under reflux conditions, resulting in the formation of this compound.
Another method involves the use of cyclopropylmethyl chloride, which reacts with sodium iodide in acetone. This reaction proceeds via an SN2 mechanism, where the chloride ion is substituted by the iodide ion, yielding this compound.
Industrial Production Methods
Industrial production of this compound often employs the same synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(Iodomethyl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes.
Addition Reactions: It can react with alkenes in the presence of catalysts to form cyclopropane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium iodide in acetone is a common reagent for substitution reactions.
Elimination: Strong bases like potassium tert-butoxide can induce elimination reactions.
Addition: Catalysts such as palladium or nickel are used in addition reactions to form cyclopropane derivatives.
Major Products
The major products formed from these reactions include substituted cyclopropanes, alkenes, and other cyclopropane derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
(Iodomethyl)cyclopropane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a building block in the synthesis of potential therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- (Bromomethyl)cyclopropane
- (Chloromethyl)cyclopropane
- Cyclopropylmethyl chloride
Uniqueness
(Iodomethyl)cyclopropane is unique due to the presence of the iodine atom, which makes it more reactive in nucleophilic substitution reactions compared to its bromine and chlorine analogs. This increased reactivity allows for more efficient and selective synthetic transformations.
Properties
IUPAC Name |
iodomethylcyclopropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7I/c5-3-4-1-2-4/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKJQWFHNIOUKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376696 | |
Record name | Iodomethylcyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33574-02-6 | |
Record name | Iodomethylcyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (iodomethyl)cyclopropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes (iodomethyl)cyclopropane a valuable reagent in organic synthesis?
A1: this compound derivatives serve as versatile precursors to homoallyl radicals. These radicals readily participate in various reactions, including [3+2] cycloadditions with alkenes and alkynes, leading to the formation of valuable cyclic compounds like cyclopentanes and cyclopentenes [, , ].
Q2: Can you provide an example of a specific reaction where this compound is employed?
A2: Certainly! Dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate, a commonly used derivative, reacts with various alkenes under radical conditions. This reaction, mediated by a radical initiator like triethylborane, generates a homoallyl radical that undergoes a [3+2] cycloaddition. This process efficiently yields functionalized cyclopentane derivatives [, ].
Q3: Are there any limitations to the reactivity of this compound derivatives?
A3: Yes, stereoselectivity can be a factor. For example, unsymmetrical allylated active methine radicals, derived from specific this compound derivatives, demonstrate high stereoselectivity in [3+2] cycloadditions with alkenes, influencing the final product distribution [].
Q4: Beyond cycloadditions, what other reactions utilize this compound derivatives?
A4: These compounds participate in radical cascade reactions, notably with 1,4-dienes and 1,4-enynes. Using Dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate as the homoallyl radical precursor, these reactions efficiently synthesize bicyclo[3.3.0]octane derivatives [, ].
Q5: Have the vibrational characteristics of this compound been studied?
A5: Yes, both infrared (IR) and Raman spectroscopy have been used to investigate the vibrational spectra of this compound and its derivatives. These studies provide insights into the molecule's conformation in different physical states [, ].
Q6: Has this compound been used in the synthesis of any natural products?
A6: Indeed, it played a crucial role in synthesizing the 8-hydroxy acid component of Jasplakinolide, a naturally occurring depsipeptide. A key step involved the asymmetric cyclopropanation of an allylic alcohol using a this compound derivative, highlighting its utility in complex molecule synthesis [].
Q7: What is known about the reaction of this compound with Xenon Difluoride?
A7: While specific details require further investigation, the reaction of this compound with Xenon Difluoride has been explored []. This area likely holds potential for new synthetic transformations.
Q8: Are there studies on the photochemical behavior of this compound?
A8: Yes, both photolysis and thermolysis of this compound have been studied. These investigations provide insights into the ring-opening mechanisms of cyclopropylcarbinyl systems and the potential role of heavy-atom tunneling [].
Q9: How does this compound react with trimethylstannyl anions?
A9: Reactions of this compound with trimethylstannyl anions produce a mixture of transposed and non-transposed substitution products. This reaction provides evidence for the potential involvement of kinetically free intermediates in cyclopropylcarbinyl to 3-butenyl rearrangements [].
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